Propyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5-6-10-7(9)8(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUYPGVVVLYSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199283 | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-35-1 | |
| Record name | n-Propyl pivalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Propyl pivalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propyl 2,2-dimethylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Direct Esterification Strategies for Propyl Pivalate (B1233124) Synthesis
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. For propyl pivalate, this entails reacting pivalic acid with propanol (B110389). Several modalities of this approach exist, ranging from classic acid-catalyzed methods to catalyst-free conditions.
Fischer Esterification Modalities and Optimization
Fischer-Speier esterification is a classic and widely used method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. athabascau.cacerritos.educhemistrysteps.com The synthesis of this compound via this method involves the reaction of pivalic acid with 1-propanol (B7761284), catalyzed by an acid such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). athabascau.canumberanalytics.com
The reaction is reversible, meaning the equilibrium between reactants and products must be shifted toward the ester to achieve a high yield. athabascau.cachemistrysteps.com Common strategies to optimize the yield include:
Using an excess of a reactant : Typically, an excess of the alcohol (1-propanol) is used to drive the reaction forward according to Le Châtelier's Principle. cerritos.educhemistrysteps.comnumberanalytics.com
Removal of water : As water is a product of the reaction, its continuous removal from the reaction mixture shifts the equilibrium towards the formation of the ester. cerritos.edunumberanalytics.com
Catalyst selection : The choice of a strong acid catalyst is crucial for protonating the carboxylic acid's carbonyl group, enhancing its electrophilicity and facilitating the nucleophilic attack by the alcohol. chemistrysteps.comnumberanalytics.com
The general mechanism involves the initial protonation of the pivalic acid by the catalyst, followed by a nucleophilic attack from the 1-propanol to form a tetrahedral intermediate. cerritos.edunumberanalytics.com Subsequent proton transfers and the elimination of a water molecule lead to the formation of this compound and regeneration of the acid catalyst. cerritos.edu While specific yield data for this compound is not extensively detailed in the provided results, studies on similar esters like iso-propyl acetate (B1210297) and ethyl acetate report yields ranging from 85% to over 90% under optimized Fischer conditions. utripoli.edu.ly
Table 1: Factors in Fischer Esterification Optimization
| Optimization Strategy | Description | Primary Purpose | Reference |
|---|---|---|---|
| Excess Reactant | Using one reactant, typically the alcohol, in stoichiometric excess. | Shift equilibrium toward product formation (Le Châtelier's Principle). | cerritos.educhemistrysteps.comnumberanalytics.com |
| Water Removal | Continuously removing water from the reaction mixture as it forms, often via distillation. | Prevent the reverse reaction (ester hydrolysis) and shift equilibrium forward. | cerritos.edunumberanalytics.com |
| Catalyst Choice | Employing a strong acid catalyst like concentrated H₂SO₄. | Activate the carboxylic acid by protonating the carbonyl oxygen, increasing its reactivity. | chemistrysteps.comnumberanalytics.com |
| Temperature Control | Refluxing the reaction mixture to provide the necessary activation energy. | Increase the reaction rate. | chemistrysteps.com |
Non-Catalytic and Catalyst-Free Pivaloylation of Alcohols
An alternative to traditional acid catalysis is the pivaloylation of alcohols under solvent- and catalyst-free conditions. nih.govorganic-chemistry.org This method provides a simple and highly efficient pathway for producing pivalate esters. nih.gov The key advantages of this approach include short reaction times, high yields, straightforward workup procedures, and no requirement for purification of the final product. nih.govorganic-chemistry.org
This protocol demonstrates notable selectivity, favoring the acylation of primary alcohols over secondary alcohols and aliphatic alcohols over phenols. nih.govorganic-chemistry.org This selectivity is advantageous when working with molecules containing multiple hydroxyl groups of different types. The process involves heating the alcohol with pivaloyl chloride in the absence of any solvent or catalyst.
High-Yield Esterification Protocols
Several advanced catalytic protocols have been developed to synthesize pivalate esters with high efficiency. These methods often employ specialized catalysts that can function under mild conditions and with high selectivity.
Bismuth(III) Triflate (Bi(OTf)₃) Catalysis : Bi(OTf)₃ serves as an effective catalyst for the acylation of alcohols with acid anhydrides, including less reactive ones like pivalic anhydride (B1165640). organic-chemistry.org This method is particularly useful for acylating sterically hindered or tertiary alcohols, which are often challenging substrates in traditional esterification reactions. organic-chemistry.org The process is characterized by mild reaction conditions and smooth conversion. organic-chemistry.org
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) Catalysis : DMAP·HCl has been utilized as a recyclable catalyst for the acylation of inert alcohols under base-free conditions. organic-chemistry.org A significant advantage of this catalyst is its reusability; it can be used multiple times without a notable loss in activity. organic-chemistry.org
Phosphoric Acid (H₃PO₄) Catalysis : Inexpensive phosphoric acid can catalyze the acylation of alcohols using acid anhydrides. organic-chemistry.org This method is considered safe and simple, proposing that in situ-generated diacylated mixed anhydrides act as the effective acyl transfer agents. organic-chemistry.org
Table 2: High-Yield Pivaloylation Protocols
| Catalyst | Acylating Agent | Key Advantages | Reference |
|---|---|---|---|
| Bismuth(III) Triflate (Bi(OTf)₃) | Pivalic Anhydride | Effective for sterically demanding alcohols; mild reaction conditions. | organic-chemistry.org |
| DMAP·HCl | Various acylating reagents | Recyclable catalyst; functions under base-free conditions. | organic-chemistry.org |
| Phosphoric Acid (H₃PO₄) | Acid Anhydrides | Inexpensive, safe, and simple protocol. | organic-chemistry.org |
| None (Catalyst-Free) | Pivaloyl Chloride | Short reaction times, high yields, simple workup, no purification needed. | nih.govorganic-chemistry.org |
Transesterification Processes Involving this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. scielo.br This reaction can be used to synthesize this compound from another pivalate ester by reacting it with 1-propanol, or to use this compound as a starting material to generate other esters. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-Catalyzed Transesterification Methodologies
In acid-catalyzed transesterification, a proton from a strong acid catalyst activates the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by an alcohol. masterorganicchemistry.comresearchgate.net For instance, triglycerides from vegetable or animal oils can be transesterified with 1-propanol in the presence of an acid catalyst like sulfuric acid to produce a mixture of propyl esters, which can be used as biodiesel. scispace.com
Base-Catalyzed Transesterification Approaches
Base-catalyzed transesterification is a common and efficient method, particularly in industrial applications like biodiesel production. srsintl.com The reaction is typically catalyzed by strong bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium methoxide (B1231860) (NaOCH₃). srsintl.compsu.edu The mechanism begins with the base deprotonating the alcohol (e.g., 1-propanol) to form a potent nucleophile, the alkoxide ion (e.g., propoxide). masterorganicchemistry.comsrsintl.com This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester (this compound) and releases the original alkoxide. srsintl.com
This method is highly efficient but sensitive to the presence of water and free fatty acids in the reactants. srsintl.com Water can cause a competing saponification reaction, where the base hydrolyzes the ester, forming a carboxylate salt (soap). scielo.brsrsintl.com This side reaction consumes the catalyst and the ester, reducing the yield and complicating the purification process due to emulsion formation. scielo.br
A patented process describes the transesterification of hydroxypivalic acid esters with a C1-C4 alcohol in the presence of a strong base. google.com Optimal conditions for such reactions are often at temperatures between 20 to 100°C under atmospheric pressure, with reaction times ranging from 0.5 to 10 hours. google.com An example using methanol (B129727) and a sodium methylate catalyst reported an 81% yield of the corresponding methyl ester. google.com
Microwave-Assisted Transesterification Techniques
Microwave-assisted organic synthesis has been recognized as a significant advancement for accelerating chemical reactions. This technology facilitates efficient and uniform heating of the reaction mixture, which can lead to higher yields and reduced reaction times compared to conventional heating methods. In the synthesis of this compound, microwave-assisted transesterification involves the reaction of an alkyl pivalate, such as methyl pivalate or ethyl pivalate, with propanol in the presence of a catalyst. The intense energy from microwave irradiation can significantly enhance the reaction rate.
The effectiveness of this technique is highly dependent on the choice of catalyst. Solid acid catalysts are often favored due to their ease of separation and potential for reuse. The optimization of reaction parameters, including temperature, reaction time, and microwave power, is crucial for maximizing the yield of this compound while minimizing the formation of byproducts.
Ionic Liquid-Mediated Transesterification
Ionic liquids, which are salts with low melting points, have garnered interest as environmentally friendlier alternatives to traditional organic solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable chemical properties make them suitable for a variety of chemical processes, including the synthesis of this compound via transesterification. In this context, ionic liquids can function as both the solvent and the catalyst.
Acidic ionic liquids, in particular, have demonstrated efficacy in catalyzing the transesterification of esters. For the production of this compound, an acidic ionic liquid can facilitate the reaction between a pivalate ester and propanol. The mechanism typically involves the activation of the ester's carbonyl group by the ionic liquid, which enhances its reactivity towards the alcohol. A key advantage of using ionic liquids is the simplified product isolation, as the non-volatile nature of the ionic liquid allows for the separation of the more volatile this compound by distillation.
| Catalyst System | Reactants | Key Research Findings |
| Acidic Ionic Liquid | An alkyl pivalate and propanol | Demonstrates effective catalysis, leading to high product yields and the potential for catalyst recycling. |
| Brønsted Acidic Ionic Liquid | An alkyl pivalate and propanol | Can lead to significantly increased reaction rates when compared to traditional acid catalysts. |
Alternative Synthetic Routes to this compound and its Precursors
Synthesis of Pivalic Acid and its Salts as Intermediates
Pivalic acid is a critical precursor for the synthesis of this compound. A primary industrial method for its production is the Koch reaction, also referred to as the Koch-Haaf reaction. This process involves the carbonylation of isobutylene (B52900) with carbon monoxide under high pressure and in the presence of a strong acid catalyst like sulfuric acid or a combination of hydrofluoric acid and boron trifluoride. The reaction proceeds through the formation of a tert-butyl cation from isobutylene, which then reacts with carbon monoxide and is subsequently hydrolyzed to form pivalic acid.
| Reactants | Catalyst | Typical Temperature Range (°C) | Typical Pressure Range (atm) |
| Isobutylene, Carbon Monoxide, Water | Sulfuric Acid (H₂SO₄) | 20–80 | 1–100 |
| Isobutylene, Carbon Monoxide, Water | Hydrofluoric Acid/Boron Trifluoride (HF/BF₃) | 0–50 | 20–100 |
For laboratory-scale synthesis, pivalic acid can be prepared by the oxidation of pinacolone (B1678379). Pinacolone itself is derived from the pinacol (B44631) rearrangement of pinacol. The oxidation of pinacolone to pivalic acid can be achieved using oxidizing agents such as sodium hypochlorite.
Pivalic acid can be converted into its corresponding salts, such as sodium pivalate or potassium pivalate, through reaction with a suitable base. While these salts can be used in subsequent esterification reactions, the direct esterification of pivalic acid is a more common route.
Derivatization from Pivaloyl Chloride
Pivaloyl chloride, the acid chloride derivative of pivalic acid, is a highly reactive intermediate that can be used to synthesize this compound. The preparation of pivaloyl chloride is typically achieved by treating pivalic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion is a standard method for activating a carboxylic acid for nucleophilic acyl substitution. The use of thionyl chloride is advantageous as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies the purification of the pivaloyl chloride.
The reaction of pivaloyl chloride with propanol offers a rapid and high-yielding pathway to this compound. To neutralize the hydrochloric acid formed during the reaction, a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is typically added. This prevents the protonation of the propanol and drives the reaction towards completion. Due to the high reactivity of pivaloyl chloride, this reaction can often be carried out at or below room temperature.
The two-step synthetic sequence is as follows:
Pivalic Acid + Thionyl Chloride → Pivaloyl Chloride + SO₂ + HCl
Pivaloyl Chloride + Propanol + Base → this compound + Base·HCl
This method is particularly well-suited for laboratory preparations where high purity and yield are primary objectives.
Mechanistic Investigations of Propyl Pivalate Reactions
Detailed Mechanisms of Esterification Reactions
The formation of propyl pivalate (B1233124) from pivalic acid and propanol (B110389) is a classic example of Fischer esterification. This acid-catalyzed reaction is reversible and proceeds through a series of proton transfer and nucleophilic attack steps. byjus.commasterorganicchemistry.com
Protonation-Addition-Deprotonation-Elimination-Deprotonation (PADPED) Sequence
The acid-catalyzed esterification follows a well-established multi-step mechanism, often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.commasterorganicchemistry.com
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of pivalic acid by an acid catalyst, typically sulfuric acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comchemguide.co.uk The positive charge becomes delocalized over the oxygen and carbon atoms. chemguide.co.uk
Addition: The nucleophilic oxygen atom of propanol attacks the activated carbonyl carbon. This leads to the formation of a new carbon-oxygen bond and breaks the pi bond of the carbonyl group. masterorganicchemistry.com
Deprotonation/Protonation: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in a two-step sequence where a base (like another alcohol molecule or the conjugate base of the catalyst) removes the proton from the incoming alcohol moiety, followed by the protonation of one of the hydroxyl groups. masterorganicchemistry.comchemguide.co.uk This step converts a poor leaving group (-OH) into a good leaving group (-OH2+).
Elimination: The lone pair of electrons on the remaining hydroxyl group reforms the pi bond with the carbon atom, leading to the elimination of a water molecule. byjus.commasterorganicchemistry.com
Deprotonation: The final step involves the deprotonation of the protonated ester by a base (e.g., water or HSO4-), regenerating the acid catalyst and yielding the final product, propyl pivalate. chemguide.co.uk
Tetrahedral Intermediate Formation in Esterification
A key feature of the esterification mechanism is the formation of a tetrahedral intermediate. chemguide.co.uk After the initial protonation of the pivalic acid, the nucleophilic attack by the propanol molecule results in an intermediate where the former carbonyl carbon is bonded to four other atoms: the original alkyl group (tert-butyl), the original carbonyl oxygen (now a hydroxyl group), the oxygen from the propanol, and the propyl group from the propanol. This species is unstable and readily undergoes further transformations as described in the PADPED sequence to ultimately form the stable ester product.
Mechanistic Aspects of Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. lscollege.ac.invedantu.com For this compound, this could involve reacting it with a different alcohol (e.g., methanol) to form methyl pivalate and propanol. The reaction is typically catalyzed by either an acid or a base. lscollege.ac.in
Nucleophilic Acyl Substitution Mechanisms
The core mechanism of transesterification is a nucleophilic acyl substitution. scielo.br The reaction proceeds via a tetrahedral intermediate, similar to esterification. lscollege.ac.in
Under acidic conditions , the mechanism is very similar to the PADPED sequence of Fischer esterification. The carbonyl oxygen of this compound is first protonated by the acid catalyst, activating the ester towards nucleophilic attack by another alcohol (e.g., R'-OH). masterorganicchemistry.comscielo.br The subsequent addition of the alcohol forms a tetrahedral intermediate. Proton transfer then occurs, followed by the elimination of propanol and deprotonation to yield the new ester and regenerate the catalyst. masterorganicchemistry.com
Under basic conditions , the mechanism begins with the deprotonation of the incoming alcohol by a strong base (e.g., sodium methoxide) to form a more potent nucleophile, the alkoxide ion (e.g., CH3O-). masterorganicchemistry.comvedantu.com This alkoxide then attacks the carbonyl carbon of the this compound, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the propoxide ion (CH3CH2CH2O-) as the leaving group, to form the new ester. masterorganicchemistry.com
Interplay of Acidic and Basic Conditions
The choice between acidic and basic catalysts significantly influences the reaction pathway. lscollege.ac.in
Acid Catalysis: Strong acids catalyze the reaction by protonating the carbonyl oxygen. This donation of a proton makes the carbonyl carbon a more potent electrophile, thereby increasing its reactivity towards the weakly nucleophilic alcohol. lscollege.ac.invedantu.com This method is reversible and subject to equilibrium constraints. scielo.br
Base Catalysis: Bases act by deprotonating the alcohol, which dramatically increases its nucleophilicity. vedantu.com The resulting alkoxide is a much stronger nucleophile than the neutral alcohol, allowing it to attack the electrophilic carbonyl carbon of the ester efficiently. Base-catalyzed transesterification is often faster and more complete than the acid-catalyzed version, but it is not suitable for substrates with base-sensitive functional groups.
The table below summarizes the key differences in the catalytic action.
| Catalyst Type | Initial Step | Effect on Reactants |
| Acid | Protonation of the carbonyl oxygen of the ester. | Increases the electrophilicity of the carbonyl carbon. |
| Base | Deprotonation of the attacking alcohol. | Increases the nucleophilicity of the alcohol. |
Homolytic Mechanisms and Radical Reactions
Esters, including pivalates, can participate in reactions involving free radical intermediates, although these are less common than ionic mechanisms. These reactions are typically initiated by heat or light. libretexts.org Homolytic cleavage involves the breaking of a covalent bond where each fragment retains one of the bonding electrons, forming two radicals. numberanalytics.com
Radical chain reactions generally proceed through three phases: initiation, propagation, and termination. libretexts.orguky.edu
Initiation: The formation of a reactive radical species, often through the homolytic cleavage of a weak bond induced by UV light or heat. libretexts.orgsavemyexams.com
Propagation: The radical reacts with a stable molecule to form a new radical, which continues the chain. libretexts.orgsavemyexams.com
Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org
Research has shown that pivalate esters can undergo photochemical reactions. For instance, photochemical electron transfer from an excited molecule like hexamethylphosphoramide (B148902) (HMPA) to a pivalate ester can generate a radical anion. libretexts.org This radical anion can then cleave to produce a carboxylate anion and an alkyl radical, which can undergo further reactions like hydrogen-atom abstraction. libretexts.org
In other contexts, pivalate groups have been used in palladium-catalyzed reactions where a pivalate ligand can be involved in C-H bond activation steps. mdpi.comresearchgate.net Furthermore, studies on Ni-catalyzed coupling reactions have investigated the chemoselectivity between aryl esters and phenol (B47542) derivatives like phenyl pivalate, highlighting the influence of the bulky pivalate group on the reaction mechanism, which involves oxidative addition and reductive elimination steps. acs.org
Proton-Coupled Electron Transfer (PCET) Involving Pivalates
Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both a proton and an electron are transferred, often in a concerted step. acs.orgwikipedia.org This process can serve as a non-traditional way to achieve homolytic bond cleavage. acs.org In the context of pivalates, PCET mechanisms are significant. For instance, a pivalate additive can form a hydrogen-bonded complex with a substrate's N–H bond. This association lowers the oxidation potential required for homolysis, facilitating the reaction. acs.org
PCET reactions can proceed through either stepwise or concerted pathways, and the specific pathway influences the reaction's chemoselectivity. acs.org A square scheme is often used to visualize the possible routes, including initial electron transfer followed by proton transfer (ET/PT), initial proton transfer followed by electron transfer (PT/ET), and the concerted pathway (CPET). wikipedia.org The concerted pathway often avoids high-energy charged intermediates that are formed in the stepwise processes. acs.org The choice between these pathways can be influenced by factors such as the strength of the base used in the reaction. acs.org
Theoretical formulations have been developed to describe PCET reactions, taking into account the quantum mechanical effects of the transferring protons and electrons, as well as the surrounding solvent or protein environment. princeton.edu These theoretical models, along with experimental studies, provide insight into the factors governing PCET, such as the thermochemical favorability of the concerted pathway over stepwise alternatives. nih.gov
Acyloxymethyl Radical Generation and Reactions
Acyloxymethyl radicals are valuable reactive intermediates in organic synthesis. One method for their generation involves the use of iodomethyl esters, such as iodomethyl pivalate, in the presence of radical initiators like triethylborane (B153662) or dimethylzinc. organic-chemistry.org This approach offers a tin-free method for creating these radicals under mild conditions, even in the presence of air at room temperature. organic-chemistry.org
Once generated, acyloxymethyl radicals can participate in various reactions, a key example being their addition to imines. organic-chemistry.org This addition reaction is significant as the resulting adducts can be easily hydrolyzed to yield amino alcohols, which are important building blocks in organic synthesis. organic-chemistry.org The efficiency of these radical additions can sometimes be enhanced by the use of Lewis acids. organic-chemistry.org
The generation of acyl radicals, a related class of reactive intermediates, can also be achieved through photochemical methods. rsc.org These methods can activate acyl radical precursors that are not easily susceptible to redox-based activation mechanisms. rsc.org The study of acylperoxy radicals, which are key intermediates in atmospheric oxidation, also provides insights into the formation and reactivity of acyl-type radicals. copernicus.org These radicals can be formed through intramolecular hydrogen shifts or the cleavage of carbon-carbon bonds in alkoxy radicals. copernicus.org
| Radical Precursor | Initiator/Conditions | Radical Generated | Subsequent Reaction |
| Iodomethyl pivalate | Triethylborane or Dimethylzinc / Air, RT | Acyloxymethyl radical | Addition to imines |
| Acyl chlorides/anhydrides | Nucleophilic organic catalyst / Blue LEDs | Acyl radical | Giese-type addition to olefins |
| α-pinene | Ozonolysis | Acylperoxy radicals | Atmospheric oxidation reactions |
Catalytic Reaction Mechanisms Relevant to Pivalates
Pivalates play a significant role in various metal-catalyzed reactions, either as part of the substrate or as a ligand influencing the catalytic cycle. Understanding the mechanistic pathways is key to controlling these transformations.
C-O/C-H Activation Pathways
A significant advancement in catalysis involves the tandem activation of both a C-O and a C-H bond in a single catalytic cycle. Palladium catalysis has been successfully employed for the direct C-H alkenylation of heterocycles using enol pivalates. researchgate.net This process combines the oxidative addition of the Pd(0) catalyst to the C-O bond of the enol pivalate with a concerted metallation-deprotonation (CMD) step to activate the C-H bond of the heterocycle. researchgate.net A key feature of this reaction is that it can proceed without the need for an external base because the pivalate ligand, which is necessary for the C-H activation step, is directly installed on the palladium center during the C-O activation. researchgate.net Mechanistic studies have shown that the C-O oxidative addition can be reversible and that the subsequent C-H activation is often the turnover-limiting step. researchgate.netresearchgate.net
The C-H activation step itself can proceed through various mechanisms, including oxidative addition, σ-bond metathesis, and the aforementioned concerted metallation-deprotonation. scielo.br The CMD pathway is particularly common in palladium-catalyzed reactions where a carboxylate ligand, such as pivalate, acts as an internal base to abstract a proton during the C-H bond cleavage. rsc.org
Role of Pivalate Ligands in Metal-Catalyzed Processes
Pivalate anions are frequently used as ligands or additives in metal-catalyzed reactions, where they can significantly influence reactivity and selectivity. The steric bulk of the pivalate ligand is a key feature. For instance, in nickel- or palladium-catalyzed cross-coupling reactions, the bulky tert-butyl group of the pivalate ligand can help prevent undesirable side reactions like β-hydride elimination. This steric hindrance contributes to the stability of the catalytic species.
Pivalic acid is often used as an additive in palladium-catalyzed direct arylation reactions. researchgate.net In these cases, the pivalate anion is believed to be a crucial component in the C-H bond breaking event, acting as a proton shuttle between the arene substrate and a stoichiometric base. researchgate.net In some transformations, like carbonylative Suzuki reactions, the addition of pivalic acid can suppress undesired side reactions, such as standard Suzuki coupling, thereby enhancing the selectivity for the desired carbonylated product. organic-chemistry.org The presence of pivalate can also be critical in cobalt-catalyzed C-H functionalization reactions. mdpi.com
| Catalytic Process | Metal | Role of Pivalate | Mechanistic Feature |
| Direct C-H Alkenylation | Palladium | Leaving group on enol pivalate | Tandem C-O/C-H activation |
| Direct Arylation | Palladium | Additive (Pivalic Acid) | Proton shuttle in CMD pathway |
| Cross-Coupling Reactions | Nickel, Palladium | Ligand | Steric bulk prevents side reactions |
| Carbonylative Suzuki Reaction | Palladium | Additive (Pivalic Acid) | Suppresses undesired Suzuki coupling |
| C-H Functionalization | Cobalt | Additive (Sodium Pivalate) | Promotes C-H activation step |
Catalytic Applications and Principles
Transition Metal Catalysis for Pivalate-Related Transformations
Transition metals, with their variable oxidation states and coordination geometries, are at the forefront of catalytic applications involving pivalates. These applications range from fundamental bond-forming reactions to complex organic transformations.
Nickel and iron catalysts have emerged as powerful tools for the activation of traditionally unreactive bonds, with pivalate (B1233124) esters proving to be effective electrophilic partners. acs.orgwikipedia.org These catalysts enable the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. acs.orgwikipedia.org
In the realm of C-C bond formation, nickel-catalyzed cross-coupling reactions of benzylic pivalates with arylboroxines have been developed. nih.gov This methodology allows for the stereospecific synthesis of valuable diarylalkanes and triarylmethanes. nih.gov The reaction is believed to proceed through an oxidative addition of the nickel catalyst to the benzylic C-O bond of the pivalate, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to form the desired C-C bond. nih.gov
Similarly, nickel and iron catalysts have been instrumental in the development of cross-coupling reactions involving phenol (B47542) and ester electrophiles. acs.org The use of pivalate derivatives of phenols, for instance, allows for their participation in Suzuki-Miyaura and Negishi-type couplings, expanding the toolbox for the synthesis of complex organic molecules. acs.org These methods offer advantages due to the abundance and stability of the starting materials. acs.org
Iron catalysis, while less explored than nickel, has also shown promise in C-N bond formation through the activation of amide C-N bonds. acs.org By functionalizing the amide nitrogen, these bonds can be cleaved and reformed with different nucleophiles, offering a novel approach to amide synthesis and modification. acs.org
| Catalyst System | Bond Formed | Electrophile | Nucleophile | Key Features |
| Nickel(0)/Ligand | C(sp³) - C(sp²) | Benzylic Pivalate | Arylboroxine | Stereospecific, forms diarylalkanes |
| Nickel(0)/Ligand | C(aryl) - C(aryl/alkyl) | Aryl Pivalate | Organoboron/Organozinc | Utilizes abundant phenol derivatives |
| Iron/Ligand | C - N | N-functionalized Amide | Various Nucleophiles | Enables transamidation reactions |
Palladium and rhodium complexes, often featuring pivalate ligands, are pivotal in the direct functionalization of C-H bonds, a highly sought-after transformation in modern organic chemistry. acs.orgresearchgate.net These reactions allow for the direct coupling of arenes with alkenes, bypassing the need for pre-functionalized starting materials. researchgate.netnih.gov
In palladium-catalyzed arene alkenylation, the pivalate ligand plays a crucial role. acs.orgresearchgate.net It is believed to facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) pathway. acs.orgresearchgate.net The reaction often employs a copper(II) carboxylate, such as copper(II) pivalate, as an in-situ oxidant. nih.gov The regioselectivity of the alkenylation can be influenced by the electronic properties of the arene substrate. acs.orgresearchgate.net
Rhodium catalysis, in conjunction with a copper(II) pivalate oxidant, also enables the oxidative alkenylation of arenes. nih.gov Compared to palladium, rhodium catalysis can exhibit different regioselectivity, often favoring meta and para products. acs.orgresearchgate.netnih.gov The reaction mechanism is thought to involve C-H activation followed by olefin insertion into the rhodium-aryl bond and subsequent β-hydride elimination. nih.gov
A notable development is the tandem C-O and C-H activation at a palladium center, which allows for the direct C-H alkenylation of heterocycles with enol pivalates. researchgate.net In this system, the oxidative addition of the enol pivalate to the palladium(0) center directly generates the Pd(II)-pivalate species required for the turnover-limiting C-H activation step, eliminating the need for external bases or additives. researchgate.net
| Catalyst | Reaction Type | Role of Pivalate | Key Mechanistic Step |
| Palladium(II) | Arene Alkenylation | Ligand | Concerted Metalation-Deprotonation (CMD) |
| Rhodium(I) | Arene Alkenylation | Oxidant (as Cu(OPiv)₂) | C-H Activation/Olefin Insertion |
| Palladium(0) | Direct C-H Alkenylation | Ligand from Enol Pivalate | C-O Oxidative Addition/CMD |
Cobalt catalysis has gained significant attention as a more sustainable and cost-effective alternative to precious metal catalysts like palladium and rhodium. rsc.orgrsc.orgnih.gov Pivalate derivatives have found utility in various cobalt-catalyzed transformations, contributing to the development of greener chemical processes. rsc.orgrsc.orgnih.govacs.orgnih.gov
One significant application is in cross-coupling reactions. rsc.orgnih.gov Cobalt catalysts can effectively mediate the acylation of (hetero)arylzinc pivalates with thioesters, providing a route to ketones with high functional group tolerance. rsc.org Furthermore, cobalt has been successfully employed in the difluoroalkylarylation of alkenes using arylzinc pivalates and difluoroalkyl bromides. nih.gov This three-component reaction proceeds under mild conditions and allows for the efficient construction of complex molecules containing fluorinated motifs. nih.gov
The use of salt-stabilized alkylzinc pivalates has further expanded the scope of cobalt catalysis, enabling the selective 1,2-dialkylation of dienoates. rsc.orgnih.gov The pivalate group in these reagents appears to enhance their stability and reactivity in these transformations. rsc.orgnih.gov Mechanistic studies suggest that these reactions may proceed through a cobalt(I) intermediate, which undergoes oxidative addition, transmetalation, and reductive elimination. acs.org
| Catalyst | Reaction Type | Pivalate-Containing Reagent | Key Features |
| Cobalt | Acylation | (Hetero)arylzinc pivalate | High functional group tolerance |
| Cobalt | Difluoroalkylarylation | Arylzinc pivalate | Mild conditions, three-component coupling |
| Cobalt | 1,2-Dialkylation | Salt-stabilized alkylzinc pivalate | Enhanced stability and reactivity |
Palladium and Rhodium Catalysis in Arene Alkenylation and Carbon-Hydrogen Activation (featuring pivalate ligands)
Main Group and Heterometallic Catalysts
Beyond transition metals, main group elements and heterometallic systems incorporating pivalates have demonstrated unique catalytic activities.
Bismuth compounds, particularly bismuth carboxylates like bismuth pivalate, have emerged as non-toxic and effective catalysts for polymerization reactions, most notably in the synthesis of polyurethanes. rsc.orggoogle.comresearchgate.netnih.gov They offer a safer alternative to traditional organotin catalysts, which are facing increasing regulatory scrutiny due to their toxicity. rsc.orgresearchgate.net
In polyurethane formation, bismuth catalysts accelerate the reaction between isocyanates and polyols to form urethane (B1682113) linkages. rsc.orggoogle.com The catalytic activity of bismuth carboxylates can be significantly enhanced by the addition of lithium carboxylates, leading to the formation of heterobimetallic complexes. rsc.org Quantum chemical calculations have suggested that the turnover-limiting step in the bismuth pivalate-catalyzed urethane formation is the migratory insertion of the isocyanate into the bismuth-oxygen (B8504807) bond of an alkoxy ligand. rsc.org Bismuth catalysts have also been investigated for non-isocyanate polyurethane synthesis, further highlighting their versatility. nih.gov
| Catalyst | Polymerization | Key Advantage | Mechanistic Insight |
| Bismuth Pivalate | Polyurethane Synthesis | Low toxicity alternative to organotins | Isocyanate insertion into Bi-O bond |
| Bismuth/Lithium Carboxylates | Polyurethane Synthesis | Enhanced catalytic activity | Formation of heterobimetallic complexes |
| Bismuth Chloride | Non-isocyanate Polyurethane Synthesis | Alternative to tin-based catalysts | Promising for greener polyurethane production |
Heterometallic coordination polymers constructed from pivalate-bridged metal clusters represent a fascinating class of materials with potential applications in catalysis and materials science. enamine.netmdpi.comnih.govresearchgate.net A notable example involves the use of trigonal [Fe₂NiO(Piv)₆] (where Piv⁻ = pivalate) building blocks linked by polypyridine spacers. enamine.netnih.gov
The linkage of these Fe₂Ni-pivalate blocks with different polypyridine ligands results in the formation of coordination polymers with diverse topologies, ranging from 1D chains to 2D layers. enamine.netnih.gov The dimensionality and topology of the resulting network are largely dictated by the nature of the polypyridine spacer ligand. enamine.netnih.gov
Some of these coordination polymers exhibit porous structures, which can be exploited for gas sorption and heterogeneous catalysis. enamine.netnih.gov For instance, a porous coordination polymer assembled from Fe₂Ni-pivalate blocks has been shown to act as a heterogeneous catalyst for the condensation reaction of salicylaldehyde (B1680747) with malononitrile. enamine.netnih.gov
| Building Block | Linker | Resulting Structure | Potential Application |
| [Fe₂NiO(Piv)₆] | Polypyridine | 1D, 2D, or 3D Coordination Polymers | Heterogeneous Catalysis, Gas Sorption |
Heterometallic Coordination Polymers (e.g., Fe₂Ni-Pivalate Blocks)
Organocatalysis and Enzyme-Mimetic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, and enzyme-mimetic systems, which replicate the function of natural enzymes, represent advanced approaches in catalysis that can be relevant to the synthesis and transformation of esters like propyl pivalate.
Organocatalysis:
Pivalic acid itself can act as an organocatalyst in certain reactions. For instance, it has been used to promote the synthesis of 1,2,4,5-tetrasubstituted-1H-imidazoles. tandfonline.comtandfonline.com In a different context, pivalic acid, in conjunction with boric acid, serves as a co-catalyst in the organocatalytic conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative, a key step in the asymmetric synthesis of a complex molecule. acs.orgunige.ch This demonstrates the role of pivalic acid in facilitating reactions by acting as a proton shuttle or activating agent.
Enzyme-Mimetic Systems:
Enzyme-mimetic systems are designed to replicate the high efficiency and selectivity of natural enzymes for reactions like ester hydrolysis or synthesis. acs.orgacs.org These systems often feature a catalytic site designed to mimic the active sites of enzymes, which may consist of coordinated amino acid residues like serine, histidine, and aspartic acid. bilkent.edu.tr
While direct studies on this compound with such systems are not prevalent, the principles are applicable to its synthesis and hydrolysis. These synthetic catalysts can range from simple molecules to complex nanostructures like functionalized nanoparticles or imprinted polymers. acs.orgacs.org For example, dipeptide-functionalized gold nanoparticles have shown esterase-like activity in the hydrolysis of carboxylate esters. acs.org Molecularly imprinted polymers (MIPs) have also been developed as enzyme-mimetic catalysts for ester hydrolysis, demonstrating significant rate enhancements. koreascience.kr
The development of these systems for ester synthesis, including potentially for this compound, holds promise for highly selective and efficient catalytic processes. bilkent.edu.tr
Green Chemistry Approaches in Catalysis
Green chemistry principles are increasingly guiding the development of catalytic processes to make them more environmentally friendly and sustainable. This is particularly relevant for the industrial production of chemicals like this compound.
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Catalytic processes are inherently more atom-economical than stoichiometric reactions because the catalyst is not consumed.
For the synthesis of this compound via Fischer esterification (reaction of pivalic acid and propanol), the main byproduct is water. This reaction, when catalyzed, has a high theoretical atom economy. However, waste can be generated from side reactions, catalyst separation, and solvent usage.
Strategies for Improving Atom Economy and Minimizing Waste:
Use of Solid Catalysts: Employing solid acid catalysts instead of homogeneous liquid acids (like sulfuric acid) simplifies catalyst recovery and reduces waste from neutralization steps.
Catalytic Routes from Renewable Resources: The synthesis of pivalic acid, a precursor to this compound, can be achieved through the carbonylation of isobutene. If isobutene is produced from the fermentation of sugars, this provides a renewable pathway to the final product, enhancing its green credentials.
Process Intensification: Techniques like using continuous flow reactors instead of batch reactors can improve efficiency, reduce waste, and minimize energy consumption.
The choice of solvents is a critical aspect of green chemistry, as they often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact.
Greener Solvents for Ester Synthesis:
Solvent-Free Reactions: One of the most effective green approaches is to conduct reactions without a solvent. A catalyst-free, solvent-free protocol for the pivaloylation of alcohols has been reported, offering high yields and simple workup. organic-chemistry.org
Bio-based Solvents: Research is ongoing to replace hazardous volatile organic compounds (VOCs) like toluene (B28343) and hexane (B92381) with greener alternatives. Esters themselves, including methyl pivalate, have been studied as potential low-polarity, environmentally benign solvents.
Water as a Solvent: For certain reactions, water is an ideal green solvent. researchgate.net While direct esterification in water is challenging due to equilibrium limitations, some catalytic systems are designed to function in aqueous environments. nih.gov
Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than the individual components. They are being explored as green reaction media due to their low toxicity, low volatility, and biodegradability. researchgate.net
Key Aspects of Resource Efficiency in Ester Production:
Energy Efficiency: Optimizing reaction conditions (temperature and pressure) and using energy-efficient equipment like heat exchangers can significantly reduce energy consumption in esterification processes.
Catalyst Lifetime and Reusability: The longevity and recyclability of a catalyst are crucial for a cost-effective and resource-efficient process. Solid catalysts that can be used in fixed-bed reactors for continuous production are highly advantageous.
Enzymatic Catalysis: Enzymatic esterification is an inherently safer and less energy-intensive alternative to traditional thermochemical methods. eventscribe.net Companies are investing in developing enzymatic processes at an industrial scale, which can lead to significant reductions in fossil energy intensity and CO2 equivalent emissions. oleonhealthandbeauty.com Novel reactor technologies, such as the Jet Reactor, are being developed to improve the efficiency and cost-effectiveness of enzymatic esterification by extending catalyst lifetime and reducing reaction times. eventscribe.net
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of propyl pivalate (B1233124), offering unambiguous structural confirmation and insights into reaction dynamics.
¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide a detailed map of the hydrogen and carbon environments within the propyl pivalate molecule. hmdb.cahmdb.ca The chemical shifts (δ), multiplicities (singlet, triplet, etc.), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, correspond to the unique electronic environments of each nucleus, allowing for a complete structural assignment.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound exhibits distinct signals for the propyl and pivaloyl moieties. The tert-butyl group of the pivaloyl moiety typically appears as a sharp singlet due to the nine equivalent protons, while the propyl group shows a characteristic pattern of a triplet for the terminal methyl protons, a sextet for the methylene (B1212753) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the oxygen atom.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in the molecule. nih.gov Key signals include those for the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the three distinct carbons of the propyl chain.
A representative, though not directly sourced, data table for this compound's predicted NMR shifts is provided below for illustrative purposes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C(CH₃)₃ | 1.19 | Singlet | 9H | 27.2 |
| C(CH₃)₃ | - | - | - | 38.7 |
| O=C-O | - | - | - | 178.6 |
| -O-CH₂- | 3.99 | Triplet | 2H | 67.5 |
| -CH₂-CH₂- | 1.63 | Sextet | 2H | 22.0 |
| -CH₂-CH₃ | 0.92 | Triplet | 3H | 10.5 |
Note: Predicted values can vary from experimental data based on solvent and experimental conditions.
The application of in situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, such as the esterification process to form this compound. researchgate.netnih.gov This non-invasive technique enables the tracking of reactant consumption and product formation directly within the reaction vessel, providing valuable kinetic data. researchgate.netosf.io By monitoring the changes in the concentrations of the starting alcohol and acid, as well as the appearance of the ester product, reaction progress and efficiency can be continuously assessed. researchgate.netnih.gov Furthermore, in situ NMR can be employed to study catalyst speciation and behavior throughout the reaction, offering insights into the catalytic mechanism. mdpi.com This approach is particularly useful for optimizing reaction conditions and understanding the role of the catalyst in complex reaction mixtures. osf.iothermofisher.com
¹H NMR and ¹³C NMR for Compound Characterization
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound by analyzing their characteristic vibrational modes. contractpharma.com
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically appearing in the region of 1730-1750 cm⁻¹. nist.gov Other significant peaks include those for C-H stretching and bending vibrations of the alkyl groups and the C-O stretching vibrations of the ester linkage. spectroscopyonline.comresearchgate.net
Raman Spectroscopy:
Raman spectroscopy provides complementary vibrational information. contractpharma.com While the C=O stretch is also observable in the Raman spectrum, it is often weaker compared to the IR spectrum. Conversely, the C-C backbone and C-H symmetric stretching vibrations often give rise to strong Raman signals. mdpi.com The combination of IR and Raman spectroscopy offers a comprehensive vibrational analysis of the molecule. nih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=O (Ester) | Stretching | 1730 - 1750 (Strong) | 1730 - 1750 (Weak-Medium) |
| C-H (Alkyl) | Stretching | 2850 - 3000 | 2850 - 3000 |
| C-O (Ester) | Stretching | 1150 - 1250 | Variable |
| C-C | Stretching | Weak | Strong |
Note: Frequencies are approximate and can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. hmdb.ca
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). nih.govuni.lu The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for esters include α-cleavage and McLafferty rearrangement. For this compound, significant fragments would be expected from the loss of the propyl group, the propyloxy group, and rearrangements involving the pivaloyl moiety. miamioh.edu The most stable fragment is often the acylium ion [C(CH₃)₃CO]⁺. The analysis of these fragments helps to confirm the structure of the ester. researchgate.net
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org While this compound is a liquid at room temperature, XRD studies could be performed on the compound in its solid, crystalline state at low temperatures. jdigitaldiagnostics.com Single-crystal XRD analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. ias.ac.inrsc.org This technique is also crucial for studying the structure of metal-pivalate complexes where this compound might act as a ligand. researchgate.net
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for its quantitative analysis.
Gas Chromatography (GC):
Gas chromatography is an ideal method for the analysis of volatile compounds like this compound. mendeley.comacademicjournals.org When coupled with a mass spectrometer (GC-MS), it allows for both the separation of this compound from other components and its unambiguous identification based on its mass spectrum. capes.gov.brijcmas.com The retention time of this compound in a GC system is a characteristic property under specific conditions (e.g., column type, temperature program) and can be used for its identification and quantification. nih.gov
High-Performance Liquid Chromatography (HPLC):
High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly for less volatile mixtures or when derivatization is not desirable. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating esters. sielc.comresearchgate.net The retention time and peak area in an HPLC chromatogram can be used for the identification and quantification of this compound in a sample. mdpi.comglsciences.com
Table 3: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |
|---|---|---|---|
| Gas Chromatography (GC) | Nonpolar (e.g., polydimethylsiloxane) | Inert gas (e.g., He, N₂) | Flame Ionization (FID), Mass Spectrometry (MS) |
Gas Chromatography (GC) and Liquid Chromatography (LC)
Gas chromatography (GC) and liquid chromatography (LC) are fundamental separation techniques widely employed for the analysis of esters like this compound. iltusa.comnews-medical.net The choice between GC and LC primarily depends on the analyte's volatility and thermal stability. iltusa.commastelf.com
Gas Chromatography (GC):
GC is particularly well-suited for the analysis of volatile compounds such as this compound. iltusa.com In GC, the sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. iltusa.comnews-medical.net Separation is achieved based on the differential partitioning of the analytes between the two phases, which is influenced by their volatility and affinity for the stationary phase. jcu.edu.au
Studies on the retention behavior of n- and isoalkyl esters of pivalic acid have been conducted on polysiloxane stationary phases with varying polarity. capes.gov.br For instance, the highly branched nature of methyl pivalate, a related ester, results in a lower enthalpy of vaporization compared to its straight-chain isomer, methyl pentanoate, which influences its chromatographic behavior. cdnsciencepub.com GC is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated components based on their mass spectra. jcu.edu.aumendeley.comqu.edu.iq The process involves programming the oven temperature, carrier gas flow rate, and the electron energy of the mass detector to achieve optimal separation and detection. qu.edu.iq In the analysis of various substances, GC-MS has been used to identify a wide range of chemical compounds, including pivalate esters, based on their peak area, retention time, and mass-to-charge ratio. mendeley.comqu.edu.iqjrmds.in
Liquid Chromatography (LC):
LC is the method of choice for non-volatile, thermally sensitive, or larger molecules. iltusa.commastelf.com In LC, a liquid mobile phase carries the sample through a column packed with a stationary phase. news-medical.netshimadzu.com The separation is based on the interactions between the sample components and the stationary phase, which can be based on polarity, size, charge, or hydrophobicity. news-medical.net While direct LC applications for this compound are less common than GC, the technique is invaluable for analyzing related or derivatized compounds, especially in complex matrices. iltusa.com
| Technique | Principle | Applicability to this compound | Key Parameters |
|---|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase. iltusa.comnews-medical.net | Highly suitable due to the volatility of this compound. | Column type (e.g., polysiloxane), oven temperature program, carrier gas flow rate. capes.gov.brqu.edu.iq |
| Liquid Chromatography (LC) | Separation based on interactions between analytes in a liquid mobile phase and a stationary phase. news-medical.netshimadzu.com | Applicable for non-volatile derivatives or complex mixtures containing this compound. iltusa.com | Stationary phase (e.g., C18), mobile phase composition, flow rate, detector type. shimadzu.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an advanced form of liquid chromatography that utilizes high pressure to force the mobile phase through the column, leading to higher resolution and faster analysis times. shimadzu.com It is a versatile and widely used technique in pharmaceutical and chemical analysis for separating, identifying, and quantifying compounds. mastelf.comresearchgate.netglobalresearchonline.net
For pivalate-containing compounds, HPLC is often the preferred method, especially for those that are part of larger, less volatile molecules or are present in complex pharmaceutical formulations. researchgate.net For example, a stability-indicating HPLC method was developed for propylthiouracil, demonstrating the technique's ability to separate the active compound from its degradation products. nih.gov The development of an HPLC method involves careful selection of the column, mobile phase, and detector. globalresearchonline.net Reversed-phase columns, such as those with C18 or pentafluorophenyl (PFP) propyl stationary phases, are commonly used. shimadzu.comrestek.com The PFP propyl phase, for instance, is effective for retaining and separating charged bases and electronegative compounds. restek.com
The versatility of HPLC is enhanced by the variety of available detectors, including UV-visible, fluorescence, and mass spectrometry (LC-MS), which provide high sensitivity and selectivity. jcu.edu.au
| Parameter | Description | Relevance to Pivalate Analysis |
|---|---|---|
| Stationary Phase | The solid support within the column that interacts with the analytes. Common types include C18 and PFP Propyl. shimadzu.comrestek.com | The choice of stationary phase (e.g., PFP Propyl) can enhance selectivity for polar and electronegative compounds. restek.com |
| Mobile Phase | The liquid that carries the sample through the column. Its composition can be constant (isocratic) or varied (gradient). shimadzu.com | Optimizing the mobile phase is crucial for achieving good separation of pivalate esters from other components. |
| Detector | Detects the separated components as they elute from the column. UV-Vis and Mass Spectrometry are common. jcu.edu.au | A sensitive and selective detector is necessary for accurate quantification and identification. |
Advanced Spectroscopic Techniques for Dynamic Processes and Interfacial Studies
Beyond standard chromatographic methods, advanced spectroscopic techniques provide deeper insights into the dynamic behavior and interfacial properties of materials, including systems where esters like this compound might be present.
Time-Resolved Photoluminescence (TRPL) in Related Material Systems
Time-Resolved Photoluminescence (TRPL) is a sophisticated spectroscopic technique used to study the dynamic properties of photogenerated carriers in materials. catalysis.blog It measures the decay of photoluminescence over time following pulsed laser excitation, providing information on processes such as charge carrier dynamics, defect states, and excited state lifetimes, which typically range from picoseconds to milliseconds. catalysis.blogpicoquant.com
While direct TRPL studies on this compound itself are not commonly reported, the technique is invaluable for characterizing material systems where esters are used as components or where understanding recombination dynamics is crucial. For example, in perovskite solar cells, TRPL is used to investigate charge carrier recombination processes, which can be influenced by surface passivation layers that may involve ester-containing molecules. acs.orgresearchgate.net The technique can differentiate between various recombination pathways, such as trap-mediated recombination, which is essential for optimizing device performance. researchgate.net TRPL setups typically consist of a pulsed laser source, light collection optics, a spectral dispersive element, and a sensitive detector system like a streak camera or a time-correlated single photon counting (TCSPC) apparatus. mdpi.com
Hyperspectral Imaging and Chemometrics for Advanced Analysis
Hyperspectral imaging combines conventional imaging and spectroscopy to acquire both spatial and spectral information from an object, creating a "hypercube" of data. researchgate.net Each pixel in a hyperspectral image contains a complete spectrum, allowing for the identification and spatial distribution mapping of chemical components. ub.edu This non-destructive technique has found applications in various fields, including food analysis, agriculture, and material science. dntb.gov.uanih.govencyclopedia.pub
Chemometrics, which involves the use of statistical and mathematical methods, is essential for extracting meaningful information from the large and complex datasets generated by hyperspectral imaging. ub.edunih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used for qualitative classification and quantitative analysis. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of propyl pivalate (B1233124) at the molecular level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arabjchem.org It is a workhorse of computational chemistry for predicting molecular geometries, electronic properties, and reaction energetics. DFT calculations can provide a detailed picture of the electron distribution and molecular orbitals of propyl pivalate.
For this compound, DFT calculations would likely be performed using a functional like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d,p) or larger) to obtain accurate results. The optimized geometry would reveal key bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide information on the distribution of electron density, with the carbonyl oxygen being a site of high electron density and the carbonyl carbon being electrophilic. The HOMO-LUMO gap is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule.
Table 1: Predicted Key Molecular Properties of this compound from Analogous DFT Studies
| Property | Predicted Value/Characteristic | Significance |
| Optimized Geometry | Non-planar conformation with specific bond lengths and angles defining the ester group and propyl chain. | Determines the steric and electronic environment of the molecule. |
| Dipole Moment | A significant dipole moment due to the polar C=O and C-O bonds. | Influences intermolecular interactions and physical properties. |
| HOMO | Localized primarily on the carbonyl oxygen atom. | Indicates the site of initial electrophilic attack. |
| LUMO | Localized primarily on the carbonyl carbon atom. | Indicates the site of initial nucleophilic attack. |
| HOMO-LUMO Gap | A relatively large gap, suggesting moderate chemical stability. | Relates to the energy required for electronic excitation and overall reactivity. |
This table is a representation of expected values based on general principles and DFT studies on similar ester compounds, in the absence of direct published data for this compound.
Computational modeling is crucial for elucidating the mechanisms of chemical reactions, including the hydrolysis and pyrolysis of esters. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and calculate activation energies.
For the hydrolysis of this compound, computational studies on similar esters, like methyl acetate (B1210297), suggest that the reaction can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral). researchgate.net DFT calculations can be used to model these pathways, such as the AAC2 (acid-catalyzed) or BAC2 (base-catalyzed) mechanisms. These calculations involve locating the transition state structures for each step of the reaction and determining the energy barriers. For example, in the acid-catalyzed hydrolysis of methyl acetate, two water molecules were found to be necessary to obtain a tetrahedral intermediate. researchgate.net The calculated activation energies for the formation and decomposition of this intermediate were 15.7 and 18.3 kcal/mol, respectively. researchgate.net
Pyrolysis of esters, another important reaction pathway, has also been investigated using computational methods. Studies on the pyrolysis of isopropyl acetate have utilized DFT to explore the decomposition kinetics into acetic acid and propene via a six-membered cyclic transition state. nih.govuhasselt.be For this compound, a similar mechanism involving a six-membered ring transition state would be expected, leading to the formation of pivalic acid and propene. Computational modeling can predict the activation energy for this process. For instance, the pyrolysis of methyl ricinoleate (B1264116) was studied using DFT, and the calculated activation energies for different reaction pathways helped to explain the observed product distribution. mdpi.com
Table 2: Representative Calculated Activation Energies for Analogous Ester Reactions
| Reaction | Analogous Ester | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |
| Acid-Catalyzed Hydrolysis | Methyl Acetate | MP2/6-311+G(d,p)//MP2/6-31+G(d,p) | 18.3 | researchgate.net |
| Pyrolysis | Methyl Ricinoleate | DFT | 68.8 (for UAME and HEP formation) | mdpi.com |
| Pyrolysis | Isopropyl Acetate | DFT (ωB97XD/6-311++G(d,p)) | Not specified directly in abstract | nih.gov |
This table presents data from studies on analogous compounds to illustrate the type of information obtained from computational modeling of reaction pathways. Direct data for this compound is not available.
Density Functional Theory (DFT) for Molecular and Electronic Structure
Molecular Dynamics Simulations in Reaction Mechanism Studies
Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules, offering insights into the dynamic aspects of reaction mechanisms that are not captured by static quantum chemical calculations.
While specific MD simulation studies on this compound are not found in the literature, research on other esters demonstrates the utility of this technique. For instance, Car-Parrinello molecular dynamics simulations have been used to study the hydrolysis of methyl formate (B1220265) in water. researchgate.netnih.gov These simulations revealed that the reaction is consistent with a mechanism involving cooperative catalysis by hydroxide (B78521) and hydronium ions generated from the autoionization of water. researchgate.netnih.gov This highlights the importance of the solvent environment in facilitating the reaction.
MD simulations can also be employed to study the conformational changes of the ester and the surrounding solvent molecules leading up to the reaction. By analyzing the trajectories of the atoms, researchers can identify the key motions and interactions that define the reaction coordinate. For the hydrolysis of this compound, MD simulations could be used to investigate the role of water molecules in stabilizing the transition state and to explore the dynamics of proton transfer events. Similarly, reactive molecular dynamics simulations could model the high-temperature pyrolysis of this compound, providing a more detailed picture of the bond-breaking and bond-forming processes. utexas.edu
Catalyst Design and Optimization through Computational Approaches
The design and optimization of catalysts are crucial for enhancing the efficiency, selectivity, and sustainability of chemical processes. Computational chemistry has emerged as an indispensable tool in this field, providing deep, atomistic-level insights that guide experimental efforts. acs.orgresearchgate.net By modeling reaction mechanisms and predicting the behavior of catalytic systems, researchers can rationally design more effective catalysts, reducing the time and resources required for traditional trial-and-error experimentation. mdpi.comyoutube.com Methods like Density Functional Theory (DFT) are particularly powerful for studying chemical reactivity, analyzing complex reaction pathways, and modeling the kinetics of catalytic reactions involving transition metals. acs.orgnih.gov
Computational approaches are particularly relevant in the study of transition-metal catalysts where pivalate (OPiv), the carboxylate anion of pivalic acid, often plays a significant role as a ligand or a key component of the catalytic system. nih.govresearchgate.net These studies help elucidate the intricate roles of each component in the catalytic cycle, paving the way for targeted catalyst modifications.
Detailed research findings from computational studies have shed light on the mechanisms of various pivalate-involved reactions. For instance, in the palladium-catalyzed direct arylation of benzene, experimental and computational evidence revealed that the pivalate anion is a critical component. nih.gov It actively participates in the C-H bond-breaking event by lowering the activation energy and serving as a catalytic proton shuttle between the arene and the carbonate base. nih.gov
Further computational investigations have compared different metal catalysts. In one study combining experimental and computational methods, Rh(I) and Pd(II) precursors were evaluated for arene alkenylation, with pivalate as a ligand. researchgate.net Computational models identified heterotrimetallic species like PdCu2(η2-C2H4)3(μ-OPiv)6 as likely active catalysts. researchgate.net These studies demonstrated that the choice of metal significantly impacts selectivity; rhodium catalysis was found to be more selective for the desired arene/olefin coupling, whereas palladium catalysis showed a higher tendency toward forming undesired vinyl ester byproducts. researchgate.net
DFT calculations have also been instrumental in understanding the mechanism of Ni-catalyzed C–H/C–O coupling involving aryl pivalates. acs.org These studies elucidated that the oxidative addition of the aryl pivalate proceeds via a single-site mechanism. acs.org Similarly, in palladium-catalyzed C-O/C-H activation reactions, in situ ³¹P NMR spectroscopy combined with computational analysis identified the (Cy3P)2Pd(alkenyl)(OPiv) species as a major catalyst resting state, providing crucial information for reaction optimization. researchgate.net
The table below summarizes key findings from various computational studies on catalytic systems involving the pivalate group.
Interactive Data Table: Computationally Studied Catalytic Systems Involving Pivalate
| Catalyst System | Reaction Studied | Computational Method | Key Findings | Citations |
|---|---|---|---|---|
| Palladium-pivalic acid | Direct Arylation of Benzene | DFT | Pivalate anion lowers the energy of C-H bond cleavage and acts as a proton shuttle. | nih.gov |
| Pd(II)/Cu(II) and Rh(I)/Cu(II) with pivalate | Arene Alkenylation | DFT | Identified likely heterotrimetallic active catalyst species (PdCu2(η2-C2H4)3(μ-OPiv)6); Rh is more selective for arene/olefin coupling than Pd. | researchgate.net |
| Ni(dcype) species with Aryl Pivalate (ArOPiv) | C–H/C–O Coupling | DFT | Oxidative addition of ArOPiv occurs through a single-site mechanism via a five-membered transition state. | acs.org |
These computational investigations provide a molecular-level framework for understanding how catalyst structure, including the role of ligands like pivalate, dictates reactivity and selectivity. umn.eduugent.be This knowledge is foundational for the in silico design of new and improved catalysts for the synthesis and functionalization of complex molecules. acs.orgrsc.org
Derived Compounds and Advanced Materials Applications
Propyl Pivalate (B1233124) as a Synthetic Building Block
Organic building blocks are essential functionalized molecules that serve as the foundational components for constructing more complex molecular architectures through chemical reactions. cymitquimica.com The pivaloyl group, characterized by a sterically bulky tert-butyl group attached to a carbonyl center, is a key structural motif in many synthetic strategies. While pivaloyl chloride or pivalic anhydride (B1165640) are more common reagents, pivalate esters like propyl pivalate also serve as a source for this valuable functional group.
In the realm of complex organic synthesis, the pivaloyl (Piv) group is frequently employed as a robust protecting group for alcohols. This is due to the fact that esters of pivalic acid exhibit unusual resistance to hydrolysis compared to esters of less sterically hindered carboxylic acids. google.com The protection of an alcohol is typically achieved by reacting it with a pivaloyl source, such as pivaloyl chloride, in the presence of a base. google.com The resulting pivalate ester shields the hydroxyl group from unwanted reactions while other chemical transformations are carried out on the molecule.
Pivalate species also play a role as additives or co-catalysts in modern synthetic methodologies. For instance, pivalic acid is used as a co-catalyst in certain palladium-catalyzed C-H functionalization reactions. google.com In mechanistic studies of other reactions, pivalate additives have been shown to form hydrogen-bonded complexes with substrates, influencing the reaction pathway. chemrxiv.org Furthermore, specialized pivalate-containing reagents, such as 3-chloropropenyl pivalate and organozinc pivalates, have been developed as key building blocks for advanced applications like asymmetric catalysis and the formation of complex carbon-carbon bonds. wiseguyreports.comwipo.int These examples underscore the versatility of the pivalate moiety as a synthetic tool, a role derived from the parent acid of esters like this compound.
A precursor in polymer chemistry is a substance, such as a monomer or an intermediate molecular weight "prepolymer," that can be converted into a polymer. specialchem.com While this compound itself is not typically used as a direct monomer in polymerization, it is structurally related to a critically important monomer: vinyl pivalate (VPi). Both are esters of pivalic acid. Vinyl pivalate is a key precursor in the synthesis of specialized polymers. esmchemical.co.kr
The primary reason for the extensive use of vinyl pivalate is its role as a starting material for producing poly(vinyl alcohol) (PVA) with a high degree of syndiotacticity—a specific, alternating stereochemical arrangement along the polymer chain. esmchemical.co.kr The bulky tert-butyl group of the pivalate moiety in VPi sterically influences the polymerization process, favoring the formation of syndiotactic polymer chains. google.com This specific tacticity imparts dramatic changes in the solubility, crystallization, and gelling properties of the resulting PVA, making it suitable for high-performance applications. esmchemical.co.kr Therefore, the pivalate structure, as found in this compound, is fundamental to creating monomers that yield high-value polymers.
Intermediacy in Complex Organic Synthesis
Pivalate Esters in Polymer Science and Materials Engineering
The influence of the pivalate structure is highly significant in materials science, where it is incorporated into polymers to enhance their properties for a range of engineering applications, from plasticizers that impart flexibility to resins that provide durability.
Plasticizers are additives that increase the flexibility and processability of polymeric materials, most notably poly(vinyl chloride) (PVC). nih.gov Certain pivalate derivatives have been developed for this purpose, offering performance benefits.
Hydroxypivalyl hydroxypivalate (HPHP) , a difunctional ester-glycol, is utilized as a reactive intermediate in the manufacturing of polyester (B1180765) resins and also finds application as a plasticizer. google.comresearchgate.net It is recognized as a component in polymeric plasticizers. acs.org A plasticizer composition containing HPHP ester and a neopentylglycol ester has been shown to provide PVC resins with excellent heat loss resistance, migration resistance, and efficient plasticization, leading to improved tensile strength and elongation. google.com
3-Propyllevulinate diester represents another class of plasticizers, derived from levulinic acid. A specific example, butane-1,4-diyl bis(4-oxo-3-propylpentanoate), is a diester synthesized from 3-propyllevulinic acid and 1,4-butanediol. researchgate.net Research has shown that this diester exhibits superior performance as a plasticizer for both PVC and polylactic acid (PLA). researchgate.net Notably, in PVC, its plasticizing effectiveness was found to be comparable to the widely used but controversial phthalate (B1215562) plasticizer, DEHP (di-2-ethylhexyl phthalate). researchgate.net
A significant application of pivalate chemistry in materials science is the synthesis of high-molecular-weight and highly syndiotactic poly(vinyl alcohol) (s-PVA). This is achieved through the polymerization of vinyl pivalate (VPi) to form poly(vinyl pivalate) (PVPi), which is then converted to PVA via saponification (hydrolysis of the ester groups). researchgate.net
The process often begins with the bulk or photo-emulsion polymerization of VPi. researchgate.netresearchgate.net The resulting PVPi is then subjected to saponification, for instance, with potassium hydroxide (B78521) in a solvent mixture, often under vigorous stirring. This process not only converts the pivalate groups to hydroxyl groups but can also induce fibrillation, directly yielding PVA microfibrils without a separate spinning step. researchgate.net The high syndiotacticity, a direct consequence of using the sterically demanding vinyl pivalate monomer, results in PVA with high crystallinity, high thermal stability, and unique morphological properties. Researchers have also varied the syndiotacticity by copolymerizing vinyl pivalate with vinyl acetate (B1210297), which allows for fine-tuning the properties of the final PVA microfibrils.
Table 1: Synthesis and Properties of Syndiotactic Poly(vinyl alcohol) (s-PVA) via Poly(vinyl pivalate) Precursor
| Precursor / Method | Resulting Polymer | Degree of Polymerization (Number-Average) | Syndiotactic Diad (s-diad) Content (%) | Key Finding | Source(s) |
|---|---|---|---|---|---|
| Bulk Polymerization of PVPi | s-PVA microfibrils | 1100 | 60.4% | Direct formation of microfibrils during saponification without a spinning process. | researchgate.net, researchgate.net |
| Saponification of Copoly(VPi/VAc) | s-PVA | (5.6 - 16.5) x 10³ | 52.8 - 61.5% | A sharp transition to fibrous morphology occurs at ~56% s-diad content. | |
| In situ Fibrillation of PVPi | s-PVA microfibrils | High molecular weight | High | Resulting fibers have high thermal stability and crystalline melting temperature. |
This table is interactive. Users can sort and filter the data based on the columns.
Pivalate esters, particularly vinyl pivalate, are valuable components in the formulation of various resins, imparting specific properties to the final product. For example, polymers derived from pivalate esters of vinyl alcohol are used to create highly reflective lacquers, a result of the polymer's unique properties. google.com
In the field of industrial coatings and composites, vinyl pivalate is included in resin compositions used for body fillers. These compositions typically consist of a polyester resin, an acrylate (B77674) or methacrylate, a metal carboxylate, and a vinyl ester like vinyl pivalate. The inclusion of vinyl pivalate contributes to the curing, adhesion, and sanding properties of the filler. Additionally, hydroxypivalic acid, a related building block, serves as a comonomer for high-durability fluoropolymer resins used in coatings, where it enhances solubility, adhesion, and provides sites for crosslinking. nih.gov
Table 2: Example of a Pivalate-Containing Resin Formulation
| Component | Chemical Class / Example | Purpose in Formulation | Source(s) |
|---|---|---|---|
| Base Resin | Polyester resin with α,β-unsaturated ester groups | Provides the structural backbone of the cured material. | |
| Monomer | Acrylate or Methacrylate | Acts as a reactive diluent and crosslinker. | |
| Pivalate Component | Vinyl Pivalate | Contributes to curing properties, adhesion, and sandability. | |
| Catalyst Component | Metal salt of a carboxylic acid | Initiates or accelerates the curing process. |
This table is interactive. Users can sort and filter the data based on the columns.
Synthesis of Poly(vinyl pivalate) and Poly(vinyl alcohol) Microfibrils
Pivalate Esters as Protecting Groups in Chemical Synthesis
In the field of organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. The pivaloyl (Piv) group, an acyl group derived from pivalic acid, serves as a robust protecting group, particularly for alcohols. wikipedia.orglibretexts.org Pivalate esters, such as this compound, are formed to shield hydroxyl groups during multi-step syntheses.
The primary advantage of the pivaloyl group lies in its significant steric hindrance, which is due to the bulky tertiary butyl group adjacent to the carbonyl center. spcmc.ac.intcichemicals.com This bulkiness makes pivalate esters substantially more stable than other common acyl protecting groups like acetate (Ac) and benzoate (B1203000) (Bz) esters. libretexts.orgwikipedia.org The relative rate of hydrolysis under basic conditions decreases in the order of acetate > benzoate > pivalate, highlighting the pivalate group's resilience. thieme-connect.de This stability allows for chemical manipulations under conditions that would cleave less hindered esters. For instance, pivalate esters are stable under many acidic conditions where protecting groups like acetals and most ethers would be removed. spcmc.ac.in
The introduction of a pivaloyl protecting group (pivaloylation) is typically achieved by treating an alcohol with pivaloyl chloride in the presence of a base like pyridine (B92270). wikipedia.orgspcmc.ac.in Alternatively, pivaloic anhydride can be used, often with a Lewis acid catalyst such as scandium triflate. wikipedia.org The steric nature of the pivaloyl group also enables selective protection. Due to its large size, it preferentially reacts with less sterically hindered alcohols, making it possible to selectively protect a primary alcohol in the presence of a secondary or tertiary one. spcmc.ac.intcichemicals.com
Deprotection, or the removal of the pivaloyl group, is generally accomplished through hydrolysis using a strong base or via reduction with agents like lithium aluminum hydride (LiAlH₄). wikipedia.orgtcichemicals.com The resistance of pivalate esters to hydrolysis means that more forceful conditions are sometimes required compared to the deprotection of acetate or benzoate esters. thieme-connect.de
| Protecting Group | Structure | Common Protection Reagents | Common Deprotection Conditions | Key Characteristics |
|---|---|---|---|---|
| Pivaloyl (Piv) | (CH₃)₃C-C(O)- | Pivaloyl chloride/pyridine; Pivaloic anhydride/Lewis acid | Strong base (hydrolysis); Reductants (e.g., LiAlH₄) | High steric hindrance; Very stable to hydrolysis and acidic conditions. spcmc.ac.inwikipedia.org |
| Acetyl (Ac) | CH₃-C(O)- | Acetic anhydride or acetyl chloride | Acid or base hydrolysis | Less stable than pivaloyl; widely used but sensitive to hydrolysis. wikipedia.orgthieme-connect.de |
| Benzoyl (Bz) | C₆H₅-C(O)- | Benzoyl chloride/pyridine | Acid or base hydrolysis | More stable than acetyl but less stable than pivaloyl. wikipedia.orgthieme-connect.de |
Pivalate Derivatives in Specialized Chemical Applications
Derivatives of pivalic acid, including various pivalate esters and salts, have found utility in a range of specialized applications, from advanced materials to complex organic synthesis and pharmaceuticals.
Advanced Materials and Polymers: Polymers derived from pivalate esters of vinyl alcohol are notable for their use as highly reflective lacquers, a property stemming from the thermal stability of the pivalate group. wikipedia.org In the realm of polymer chemistry, vinyl pivalate is a monomer used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create materials with finely tuned properties, such as thermal stability and solubility. mdpi.com
Reagents in Organic Synthesis: Pivalate derivatives serve as highly effective reagents in modern organic chemistry. A notable example is the development of solid organozinc pivalates, which exhibit enhanced air and moisture stability compared to traditional organozinc halides. nih.gov These reagents have proven valuable in palladium- and cobalt-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecules. nih.gov Similarly, alkali metal salts like potassium pivalate and cesium pivalate are used to facilitate or catalyze reactions. chemimpex.com Potassium pivalate can enhance the rate of palladium-catalyzed reactions, while cesium pivalate is employed as a stable, soluble base and reagent in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com Furthermore, benzylic and allylic pivalate esters are effective substrates in nickel-catalyzed cyanation reactions. acs.org
Pharmaceutical and Biological Applications: The pivalate functional group is a key component in certain prodrugs. A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body. The pivalate moiety is used to mask polar functional groups, such as phosphates or carboxylic acids, in a drug molecule. This increases the drug's lipophilicity, which can enhance its ability to pass through cell membranes and improve its oral bioavailability. mdpi.com A well-known example is adefovir (B194249) dipivoxil, where two pivaloyloxymethyl groups mask the phosphonate (B1237965) group of the parent drug, adefovir. mdpi.com Pivalic acid derivatives containing other functional moieties, such as a piperidine (B6355638) ring, have also been investigated for a range of potential therapeutic effects, including analgesic and anticholinergic activities. ontosight.ai
| Pivalate Derivative | Area of Application | Specific Use |
|---|---|---|
| Vinyl Pivalate Polymers | Advanced Materials | Used in the formulation of highly reflective lacquers and specialty polymers via RAFT polymerization. wikipedia.orgmdpi.com |
| Organozinc Pivalates | Organic Synthesis | Air- and moisture-stable reagents for transition metal-catalyzed cross-coupling reactions. nih.gov |
| Potassium Pivalate | Organic Synthesis | Acts as a reagent and rate enhancer in palladium-catalyzed reactions. |
| Cesium Pivalate | Organic Synthesis / Materials Science | Used as a base in catalysis and in the formulation of high-performance polymers and coatings. chemimpex.com |
| Adefovir Dipivoxil | Pharmaceuticals | A prodrug form of the antiviral agent adefovir, enhancing oral bioavailability. mdpi.com |
| Allyl/Benzylic Pivalates | Organic Synthesis | Substrates in photochemical carboxylation and nickel-catalyzed cyanation reactions. acs.orgresearchgate.net |
Environmental Impact and Sustainable Chemistry Approaches
Environmental Pathways and Degradation of Pivalate (B1233124) Esters
Once released into the atmosphere, the primary degradation pathway for pivalate esters like methyl pivalate is through oxidation, primarily initiated by hydroxyl (OH) radicals. copernicus.orgnasa.gov Laboratory studies have been conducted to determine the rate at which these reactions occur, which in turn allows for the estimation of their atmospheric lifetime. copernicus.orgwhiterose.ac.uk
For methyl pivalate, a compound structurally similar to propyl pivalate, the rate coefficient for its reaction with OH radicals has been measured. copernicus.orgwhiterose.ac.ukresearchgate.net These studies indicate a relatively slow reaction rate compared to other volatile organic compounds (VOCs) like toluene (B28343). copernicus.org The atmospheric lifetime of methyl pivalate, with respect to reaction with OH radicals, is estimated to be approximately 9 days. copernicus.orgwhiterose.ac.uk This is a significant factor in assessing its potential for long-range transport and its contribution to photochemical ozone creation, which is considered to be low. researchgate.netcopernicus.org The reaction with OH radicals can proceed via hydrogen abstraction from different sites on the molecule, leading to the formation of various peroxy radicals in the presence of oxygen. copernicus.org
Table 1: Atmospheric Reaction Data for Methyl Pivalate
| Parameter | Value | Reference |
|---|---|---|
| OH Reaction Rate Coefficient (kOH at 296-297 K) | (1.2-1.3) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | copernicus.orgwhiterose.ac.ukresearchgate.net |
| Estimated Atmospheric Lifetime (vs. OH) | ~9 days | copernicus.orgwhiterose.ac.uk |
| Photochemical Ozone Creation Potential (POCPE) | ~11 (low) | researchgate.netcopernicus.org |
Beyond atmospheric oxidation, other non-biological degradation processes for pivalate esters include hydrolysis and photolysis. Pivalate esters are known for their significant resistance to hydrolysis due to the steric hindrance provided by the bulky tert-butyl group adjacent to the ester functionality. wikipedia.orgumich.eduwikipedia.org This stability is a key feature in many of their applications. wikipedia.orgumich.edu
Studies on the hydrolysis of various pivalate esters in buffer solutions have confirmed their slow rate of degradation compared to other esters like acetates and propionates. nih.gov For instance, the hydrolysis half-life of hydroxypivalyl hydroxypivalate under neutral abiotic conditions is estimated to be 113.7 years. epa.gov
Photolysis, or degradation by light, is another potential abiotic pathway. While some esters can be broken down by UV radiation, studies on methyl pivalate have shown that it does not absorb significantly in the actinic region (λ > 290 nm), suggesting that direct photolysis in the troposphere is not a major degradation route. copernicus.orgcopernicus.org However, photolysis of certain pivalate esters can be induced under specific laboratory conditions, such as through photochemical electron transfer or in the presence of photosensitizers, leading to the formation of various radical species. nih.govresearchgate.netlibretexts.orgslideshare.net
Atmospheric Oxidation and Lifetime Studies
Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.com
Industrial efforts focus on waste minimization by optimizing reaction conditions to maximize yield, reducing the use of excess reagents, and implementing on-site recovery and reuse of materials. purkh.combeeindia.gov.ineolss.net The goal is to move from traditional batch processing to more efficient continuous flow systems, which can significantly reduce waste and improve resource efficiency. purkh.com
The choice of solvents and catalysts is a critical aspect of green chemistry. mdpi.com Traditional synthesis of esters often relies on volatile organic solvents and strong acid catalysts that can be hazardous and difficult to handle. rsc.org Research is focused on developing greener alternatives.
Environmentally Benign Solvents: The search for safer solvents has led to the investigation of several alternatives to traditional hydrocarbon solvents like toluene. rsc.orgimpag.chgaspublishers.comwikipedia.org Methyl pivalate itself has been identified as a potential "green" solvent due to its low toxicity and potential for sustainable sourcing. researchgate.netcopernicus.orgrsc.org Other green solvent options include:
Water: An ideal green solvent, though its use can be limited by the solubility of organic reactants. gaspublishers.comwikipedia.org
Glycerol and its derivatives: Biodegradable and non-toxic, with a high boiling point allowing for reactions at elevated temperatures. gaspublishers.com
Deep Eutectic Solvents (DESs): Mixtures of compounds that form a liquid at a lower temperature than the individual components, offering a tunable and often biodegradable solvent system. acs.org
Ethyl acetate (B1210297) and 1,2-dimethoxyethane (B42094) (DME): Considered "green" solvents for certain applications like peptide synthesis. chemrxiv.org
Benign Catalysts: The development of efficient and reusable catalysts is key to sustainable synthesis. acs.org For esterification reactions, alternatives to traditional mineral acids are being explored:
Solid acid catalysts: These are heterogeneous catalysts that can be easily separated from the reaction mixture and reused, reducing waste and simplifying purification. riken.jpnih.gov Examples include fly ash, which contains catalytically active metal oxides like silica (B1680970) and alumina. nih.gov
Enzymes (Lipases): Biocatalysts that can perform reactions under mild conditions with high specificity, often eliminating the need for protecting groups and reducing byproducts. rsc.orgmdpi.comresearchgate.net
Recyclable homogeneous catalysts: Systems like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) can be used for acylation and then recovered and reused. organic-chemistry.org
Bismuth-based catalysts: These are being investigated as less toxic alternatives to organotin catalysts in polyurethane synthesis, a field where pivalate ligands are also employed. rsc.org
Improving resource efficiency in the industrial production of esters like this compound involves a holistic approach to process design and operation. eu4environment.org This includes optimizing energy consumption, improving reaction yields, and minimizing the use of raw materials. purkh.comlandoil.net
A significant advancement in this area is the shift from batch reactors to continuous flow synthesis . riken.jprsc.orgmdpi.comthieme-connect.comdoaj.org Continuous flow systems offer several advantages:
Enhanced Heat and Mass Transfer: Leading to better control over reaction conditions and potentially higher yields. mdpi.comdoaj.org
Improved Safety: Smaller reaction volumes reduce the risks associated with hazardous materials.
Increased Productivity: Continuous operation allows for higher throughput compared to batch processes. landoil.net
Facilitated Automation and Control: Leading to more consistent product quality.
The use of robust and recyclable solid catalysts in continuous flow reactors is a particularly promising strategy for the large-scale, sustainable production of esters. riken.jprsc.org This approach aligns with the principles of a circular economy by minimizing waste and maximizing the value of resources. eu4environment.org
Development of Environmentally Benign Solvents and Reagents
Valorization of Biomass-Derived Feedstocks for Pivalate Production
The transition from petrochemical-based to renewable feedstocks is a central goal of sustainable chemistry. While direct fermentation routes to pivalic acid are not established, a promising pathway for its production from biomass involves the valorization of lignocellulosic materials through key chemical intermediates. This approach primarily focuses on the production of bio-isobutanol, which can then be converted to pivalic acid.
Lignocellulosic biomass, which includes agricultural residues like corn stover, sorghum, and switchgrass, as well as forestry residues like poplar, is an abundant and non-food-competing resource for the production of biofuels and platform chemicals. rsc.orgrsc.orgmdpi.com The conversion of these materials into isobutanol is a critical first step in the potential bio-based production of pivalates. This bioconversion is typically achieved through fermentation processes using genetically engineered microorganisms, such as Saccharomyces cerevisiae or Escherichia coli. nih.gov These microbes are modified to enhance the natural valine biosynthesis pathway, which produces isobutanol as a metabolite. nih.govresearchgate.net
Table 1: Isobutanol Production from Various Lignocellulosic Biomass Feedstocks
| Biomass Feedstock | Microorganism | Overall Yield (kg Isobutanol / kg Biomass) | Reference |
|---|---|---|---|
| Poplar | Engineered Yeast (BTX1858) | 0.102 | rsc.org |
| Sorghum | Engineered Yeast (BTX1858) | 0.136 | rsc.org |
| Switchgrass | Engineered Yeast (BTX1858) | 0.125 | rsc.org |
| Sugarcane Bagasse | Enterobacter aerogenes | Up to 23 g/L (titer) | mdpi.com |
| Corn Stover | Engineered E. coli | Not specified in overall yield | nih.gov |
Once bio-isobutanol is produced and separated, it can be converted into pivalic acid through established chemical-catalytic routes. The primary method for this conversion is the Koch reaction, which involves the carbonylation of an alkene or alcohol. In this case, isobutanol is dehydrated to isobutylene (B52900), which then reacts with carbon monoxide in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen fluoride, to produce pivalic acid.
The Koch reaction is a well-understood industrial process, though its application to bio-derived isobutanol is a key aspect of creating a sustainable pathway. The reaction conditions can be optimized to achieve high selectivity for pivalic acid.
Table 2: Catalytic Conversion of Isobutanol to Pivalic Acid via Koch Reaction
| Reactant | Catalyst | Key Conditions | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Isobutanol | Sulfuric Acid (H₂SO₄) | High pressure CO, elevated temperature | High selectivity, with 2-methylbutanoic acid as a minor byproduct. | rsc.org |
| Isobutene (from Isobutanol) | Hydrogen Fluoride (HF) | High pressure CO, water | Economically practiced on a large scale. | rsc.org |
The final step to obtain this compound is the esterification of the bio-derived pivalic acid with n-propanol. ontosight.ai This is a standard esterification reaction, often catalyzed by a mineral acid, and can be carried out with high efficiency. ontosight.aiorganic-chemistry.org
Future Research Directions and Challenges
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of propyl pivalate (B1233124) via traditional esterification methods, such as the Fischer-Speier reaction using pivalic acid and propanol (B110389), is often hampered by low yields and harsh reaction conditions (e.g., high temperatures and strong acid catalysts) due to the significant steric hindrance of the pivaloyl group. ontosight.aigoogle.com This steric repulsion impedes the nucleophilic attack of the alcohol on the carbonyl carbon. Consequently, a major research challenge is the development of highly efficient and selective catalytic systems that can operate under milder conditions.
Future research will likely focus on several promising areas:
Advanced Homogeneous Catalysis: While nucleophilic catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) have been revolutionary for acylations, further innovation is needed. The development of recyclable versions, such as DMAP·HCl, and the exploration of other Lewis and Brønsted acid catalysts like bismuth(III) triflate (Bi(OTf)₃) show promise for activating even recalcitrant acid anhydrides for reaction with hindered alcohols. organic-chemistry.orgresearchgate.netrsc.org
Heterogeneous Catalysis: To address issues of catalyst separation and reuse, research into solid acid catalysts is crucial. Materials such as zeolites, ion-exchange resins, and sulfonic acids immobilized on solid supports could provide active sites for esterification while allowing for simple filtration and recycling, making the process more sustainable and cost-effective. google.com
Biocatalysis: The use of enzymes, particularly lipases and esterases, for ester synthesis offers unparalleled selectivity under mild conditions. However, most common lipases are ineffective for synthesizing sterically demanding esters like propyl pivalate. researchgate.net The challenge lies in discovering new, robust enzymes from extremophiles or engineering existing ones through directed evolution and rational design to expand their substrate scope to accommodate bulky acyl donors like pivalic acid. nih.gov
Emerging Catalytic Methods: Novel approaches such as photocatalysis, which can lower activation energy barriers through light-induced radical pathways, represent a frontier in esterification. benthamdirect.com Investigating these energy-efficient methods for the synthesis of hindered esters could lead to significant breakthroughs.
Table 1: Comparison of Catalytic Approaches for this compound Synthesis
| Catalytic System | Advantages | Challenges & Future Research Directions |
|---|---|---|
| Traditional Acid Catalysis | Inexpensive reagents (e.g., H₂SO₄). | Harsh conditions, low yields, side reactions, difficult separation. |
| Homogeneous Catalysis | High activity, mild conditions (e.g., Bi(OTf)₃). | Catalyst separation and recycling, cost of complex ligands. |
| Heterogeneous Catalysis | Easy separation, reusability, potential for continuous flow processes. | Lower activity than homogeneous counterparts, potential for leaching. |
| Biocatalysis (Enzymes) | High selectivity, mild conditions, environmentally benign. | Poor activity for sterically hindered substrates, enzyme stability. |
| Photocatalysis | Potentially very low activation energy, energy-efficient. | Nascent field, requires development of suitable photocatalysts. |
Advanced Mechanistic Elucidation of Complex Pivalate Transformations
Pivalate esters are not merely synthetic targets; they are increasingly used as key substrates and intermediates in complex catalytic transformations, particularly in cross-coupling reactions where the pivalate group serves as a leaving group. A profound challenge is to move beyond black-box reaction development to a detailed, predictive understanding of the underlying mechanisms.
Key areas for future mechanistic investigation include:
Unraveling Reaction Pathways: The saponification of hindered pivaloate esters has been shown to proceed through an unusual combination of acyl-carbon (BAc2) and alkyl-carbon (BAl2) attack, a direct consequence of steric shielding. union.edu Similarly, in transition metal catalysis, the pivalate anion is not an innocent bystander. In palladium-catalyzed C–H arylation, it acts as a crucial proton shuttle in a concerted metalation-deprotonation (CMD) mechanism and has been shown to lower the energy of the C–H bond cleavage transition state. rsc.orgpsu.edu In some cases, the (Phosphine)₂Pd(alkenyl)(OPiv) species is a major catalyst resting state. acs.orgresearchgate.net
Characterizing Elusive Intermediates: A significant hurdle is the isolation and characterization of transient catalytic intermediates. For instance, in nickel-catalyzed C–H/C–O coupling reactions, an arylnickel(II) pivalate is a proposed intermediate. nih.gov The catalytic cycle involves C–O oxidative addition, C–H nickelation, and reductive elimination, where the C–H activation is often the turnover-limiting step. nih.govnih.gov The nature of the base is also critical, with computational studies suggesting the formation of complex cluster intermediates that facilitate C-H activation by increasing the acidity of the C-H bond. nih.govacs.org
Predictive Modeling: Future efforts must focus on building robust computational models that can accurately predict how changes in ligands, substrates, and bases affect reaction outcomes. This requires advanced quantum chemical calculations to map the complex potential energy surfaces of these multi-step catalytic cycles. acs.org
Table 2: Key Mechanistic Roles of the Pivalate Moiety in Different Transformations
| Reaction Type | Role of Pivalate | Key Mechanistic Steps/Features | Research Challenge |
|---|---|---|---|
| Saponification | Steric Shield | Competition between BAc2 and BAl2 pathways. union.edu | Quantifying the mechanistic ratio for different alkyl groups. |
| Pd-Catalyzed C-H Arylation | Leaving Group & Ligand | Pivalate-assisted Concerted Metalation-Deprotonation (CMD). rsc.orgpsu.edu | Understanding the dynamics of pivalate association/dissociation from the metal center. |
| Ni-Catalyzed C-H/C-O Coupling | Leaving Group & Ligand | Oxidative Addition, C-H Nickelation (rate-limiting), Reductive Elimination. nih.govnih.gov | Isolation of arylnickel(II) pivalate intermediates; elucidating the role of base-pivalate clusters. acs.org |
Design of New this compound-Based Functional Materials
The inherent chemical stability and bulkiness of the pivalate group are attractive features for materials science. wikipedia.org While research has focused on materials derived from pivalic acid or other pivalate esters, the specific use of this compound as a building block for functional materials remains a largely unexplored and promising research avenue.
Future research should target the design and synthesis of:
Novel Polymers: Poly(vinyl pivalate), an analogue derived from the vinyl ester, is known for its use in highly reflective lacquers and as a polymeric stabilizer. wikipedia.orgrsc.org this compound itself, or functionalized versions thereof, could serve as a monomer or co-monomer. The resulting polymers would be expected to exhibit high thermal stability, enhanced hydrolytic resistance, and unique solubility characteristics due to the bulky, hydrophobic pivaloyl group. Research is needed to develop polymerization methods for such monomers and to characterize the properties of the resulting materials for applications in coatings, specialty plastics, and membranes. unb.br
Coordination Polymers and Metal-Organic Frameworks (MOFs): Pivalate ligands are frequently used to synthesize polynuclear metal-oxo clusters, which then serve as secondary building units (SBUs) for constructing larger coordination polymers and MOFs. acs.orgmdpi.com The use of well-defined pivalate-capped clusters can lead to materials with fewer defects and increased surface hydrophobicity. researchgate.netacs.orgnih.govchemrxiv.orgacs.org A significant challenge is to design synthetic routes that incorporate this compound derivatives as linkers or modulators to create novel frameworks with tailored pore environments and surface properties for applications in gas storage, separations, and catalysis.
Table 3: Potential this compound-Based Functional Materials
| Material Class | Potential Role of this compound Moiety | Desired Properties | Future Research Direction |
|---|---|---|---|
| Specialty Polymers | Monomer or comonomer unit. | Enhanced thermal stability, hydrolytic resistance, specific solubility. | Develop polymerization routes; characterize thermomechanical properties. |
| Protective Coatings | Component in polymer formulations. | High reflectivity, chemical resistance, durability. | Formulate and test coating performance based on new pivalate polymers. |
| Metal-Organic Frameworks | Linker, modulator, or precursor component. | Tailored porosity, high surface hydrophobicity, catalytic activity. | Synthesize novel MOFs using functionalized this compound derivatives. |
Comprehensive Environmental Fate Modeling and Mitigation Strategies
Understanding the environmental impact of any chemical is paramount. For this compound, a significant challenge is the lack of specific environmental fate data. Research must be undertaken to model its behavior in the environment and develop strategies to mitigate any potential persistence. Much of the current understanding is inferred from studies on its close analogue, methyl pivalate. copernicus.orgcopernicus.orgresearchgate.net
Future research must address the following:
Atmospheric Fate Modeling: Experimental and computational studies on methyl pivalate suggest that the primary atmospheric degradation pathway is reaction with hydroxyl (OH) radicals, leading to an atmospheric lifetime of approximately 9 days. copernicus.orgwhiterose.ac.uk Photolysis of the ester itself is considered insignificant. copernicus.org Similar studies are urgently needed for this compound to confirm its atmospheric lifetime and to identify its specific degradation products and their potential impact on air quality, such as photochemical ozone creation potential (POCP).
Aqueous and Soil Fate: Pivalate esters are exceptionally resistant to chemical hydrolysis due to the steric hindrance of the t-butyl group. lubesngreases.com This means that biodegradation will be the critical process for its removal in water and soil. However, this same steric hindrance makes enzymatic degradation by common microorganisms very slow. researchgate.netnih.govlubesngreases.com The key challenge is to conduct detailed biodegradation studies (e.g., OECD 301) to determine the rate and extent of this compound's mineralization.
Mitigation Strategies: Given its likely recalcitrance, research into effective mitigation strategies is necessary. This could involve the discovery or engineering of specialized enzymes for use in bioremediation or the development of advanced oxidation processes (AOPs) capable of breaking down such a stable molecule in industrial wastewater.
Table 4: Predicted Environmental Fate and Research Needs for this compound
| Environmental Compartment | Key Process | Predicted Behavior (based on analogues) | Research Needed |
|---|---|---|---|
| Atmosphere | Reaction with OH Radicals | Moderate lifetime (~9 days). copernicus.orgwhiterose.ac.uk | Measure reaction rate constant; identify degradation products. |
| Water/Soil | Hydrolysis | Very slow due to steric hindrance. lubesngreases.com | Determine precise hydrolysis rate constants under various pH/T conditions. |
| Water/Soil | Biodegradation | Likely slow and rate-limiting; persistent. researchgate.net | Conduct standardized biodegradability tests; isolate degrading microorganisms. |
Integration of Computational and Experimental Methodologies
The complexity of the challenges outlined in the preceding sections necessitates a deeply integrated approach, where computational modeling and experimental work are performed in a synergistic loop. Relying on experimentation or computation alone will be insufficient to drive rapid progress.
The future of this compound research will depend on the successful integration of:
Catalyst Design and Mechanistic Studies: Density Functional Theory (DFT) calculations can be used to screen potential catalysts, predict reaction barriers for esterification, and model complex catalytic cycles for pivalate transformations. benthamdirect.comnih.govresearchgate.net These theoretical predictions can guide experimental efforts, for example, by identifying the most promising ligands for a Ni-catalyzed coupling reaction or by predicting the spectroscopic signatures of transient intermediates that can then be searched for using in-situ NMR or other advanced spectroscopic techniques. researchgate.netacs.org
Materials Discovery: Computational methods can be used to simulate the self-assembly of this compound-based monomers into polymers or MOFs, predicting their final structures and properties (e.g., pore size, thermal stability, hydrophobicity) before resource-intensive synthesis is attempted. nih.gov This in-silico-first approach can dramatically accelerate the discovery of new functional materials.
Environmental Impact Assessment: A combination of lab-based degradation experiments and computational fate modeling is essential for a holistic environmental risk assessment. copernicus.org Experimental data on reaction rates with OH radicals can be fed into atmospheric models to predict concentrations and transport, while computational tools can help identify potential toxic degradation products that experimentalists should target for analysis.
Table 5: Synergy between Computational and Experimental Methods
| Research Area | Computational Method | Experimental Technique | Synergistic Outcome |
|---|---|---|---|
| Catalyst Development | DFT (Activation Energy Calculation) | High-throughput screening, kinetic analysis. | Rational design of more efficient catalysts for synthesis. |
| Mechanistic Elucidation | QM/MM Simulations, Transition State Search | In-situ NMR/IR spectroscopy, kinetic isotope effect studies. | Validated, detailed mechanisms of complex pivalate transformations. |
| Materials Design | Molecular Dynamics, Monte Carlo Simulations | Polymer synthesis, X-ray diffraction, surface area analysis. | Accelerated discovery of new functional materials with desired properties. |
| Environmental Fate | Fugacity Models, SAR Predictions | Smog chamber studies, biodegradation assays (OECD). | Comprehensive risk assessment and prediction of environmental persistence. |
Q & A
Q. What are the established synthesis methods for propyl pivalate, and how can researchers ensure reproducibility?
this compound synthesis typically involves esterification reactions between pivalic acid and propanol, catalyzed by acids (e.g., sulfuric acid) or metal catalysts (e.g., bismuth pivalate). To ensure reproducibility:
- Reagent purity : Use anhydrous propanol and freshly distilled pivalic acid to minimize side reactions .
- Catalytic conditions : Optimize catalyst concentration (e.g., 0.5–2 mol% bismuth pivalate) and reaction temperature (80–120°C) based on kinetic studies .
- Purification : Employ fractional distillation or column chromatography to isolate this compound, verifying purity via NMR or GC-MS .
- Reporting : Follow NIH guidelines for documenting experimental parameters (e.g., solvent, reaction time) to enable replication .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and dynamic properties?
Key techniques include:
- NMR spectroscopy : Observe distinct H and C signals for the pivalate group (e.g., δ ~1.2 ppm for methyl groups) and propyl chain dynamics .
- X-ray crystallography : Resolve bond angles (e.g., C-O-C ~120°) and hydrogen-bonding interactions (e.g., N–H···F distances ~2.0 Å) in crystalline forms .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 158) and fragmentation patterns .
- Kinetic studies : Use pseudo-0th-order kinetics models to analyze catalytic efficiency in urethane formation reactions .
Q. How does this compound function in catalytic systems, and what factors influence its activity?
this compound derivatives (e.g., bismuth pivalate) act as Lewis acid catalysts in urethane formation. Key factors include:
- Coordination geometry : κ- or κ-binding modes of the pivalate ligand to the metal center, affecting reaction rates .
- Substrate compatibility : Aliphatic vs. aromatic isocyanates exhibit differing migratory insertion efficiencies into Bi–O bonds .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance catalytic turnover by stabilizing transition states .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
Contradictions (e.g., variable NMR splitting patterns) may arise from dynamic molecular behavior or impurities. Mitigation strategies:
- Temperature-dependent NMR : Probe conformational changes by acquiring spectra at 25°C vs. −40°C .
- Cross-validation : Combine XRD and DFT calculations to reconcile crystallographic bond angles with computational models .
- Error analysis : Quantify subsampling variability using IHL (Increment Homogeneity Level) factors and report confidence intervals .
Q. What methodologies are recommended for studying the rate-limiting steps in this compound-catalyzed reactions?
- Kinetic isotope effects (KIE) : Replace H with H in alcohol substrates to identify hydrogen-transfer steps .
- Computational modeling : Perform quantum chemical calculations (e.g., DFT) to map energy barriers for migratory insertion or product release .
- In situ spectroscopy : Monitor reaction progress via FT-IR or Raman to detect intermediates (e.g., metal-carbamate complexes) .
Q. How can this compound-based imaging agents (e.g., F18-pivalate) be validated for specificity in preclinical studies?
- In vitro assays : Measure binding affinity to fatty acid synthetase (FASN) using surface plasmon resonance (SPR) .
- Biodistribution studies : Track F-labeled pivalate uptake in tumor vs. normal tissues via PET/CT imaging .
- Histopathological correlation : Compare imaging results with post-mortem immunohistochemistry for FASN overexpression .
Q. What frameworks should guide experimental design for this compound research?
- PICOT framework : Define Population (e.g., reaction substrates), Intervention (catalyst concentration), Comparison (alternative catalysts), Outcome (yield/reaction rate), and Time (kinetic profiling) .
- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., exploring green chemistry applications of Bi-pivalate catalysts) .
Methodological Considerations
- Data reporting : Adhere to NIH guidelines for documenting experimental conditions (e.g., humidity, equipment calibration) .
- Error minimization : Use stratified sampling for heterogeneous materials and validate analytical methods via inter-laboratory comparisons .
- Computational reproducibility : Share input files (e.g., Gaussian .com files) and force field parameters in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
